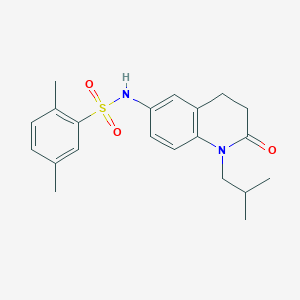

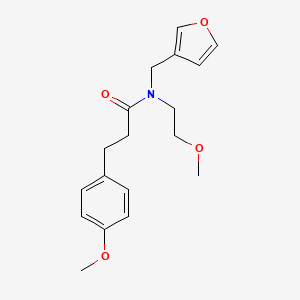

![molecular formula C21H22ClN3O2S B2878076 2-(2-Naphthamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1177772-22-3](/img/structure/B2878076.png)

2-(2-Naphthamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thienopyridine derivatives are an important class of compounds in pharmaceutical preparations due to their many uses . They have shown potent biological activities and have been evaluated pharmacologically for activities such as antiplatelet, antiallergic, anti-atherosclerotic, antitumor, anticancer, anti-inflammatory, antimicrobial, antimyocardial infarction, antithrombotic, etc .

Synthesis Analysis

A series of 6-tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide analogues have been synthesized by conventional techniques . The compounds were characterized by elemental analysis, IR, MS, 1H, and 13C NMR .

科学的研究の応用

Synthesis and Structural Analysis

The compound has been utilized in the synthesis of various isomeric enaminones. For instance, reactions involving ethyl 2-hydroxy-4-(4-hydroxy-6-methyl-2H-pyran2-on-3-yl)-4-oxo-2-butenoate and 1-naphthylamine result in isomeric enaminones, with structural determination conducted through single crystal X-ray diffraction. This highlights its role in exploring tautomerism in molecules, contributing to understanding the dynamics of molecular structures (Brbot-Šaranović et al., 2001).

Heterocyclic Synthesis

This compound plays a significant role in the synthesis of various heterocyclic compounds. For example, it has been used in the synthesis of pyridine-2(1H)-thiones and subsequent derivatives. These reactions demonstrate its utility in creating diverse heterocyclic structures, useful in multiple scientific applications, including pharmaceuticals (Hussein et al., 2009).

Ring Opening Reactions

The compound is involved in acid-catalyzed ring opening in specific derivatives, leading to the formation of novel compounds like dibenzoxanthenes, diarylmethanes, and calixarenes. This demonstrates its potential in complex organic synthesis and the creation of unique molecular structures (Gazizov et al., 2015).

Formation of Pyrido and Thieno Derivatives

It serves as a precursor in the synthesis of pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems. These derivatives have potential applications in various areas, including medicinal chemistry and material science (Bakhite et al., 2005).

Application in Antibacterial Agents

The compound has been used in the synthesis of pyridonecarboxylic acids, demonstrating significant antibacterial activity. This underscores its importance in developing new antibacterial agents, potentially addressing the increasing issue of antibiotic resistance (Egawa et al., 1984).

Catalytic Applications

It has been employed in phosphine-catalyzed [4 + 2] annulation reactions, forming tetrahydropyridines. This showcases its role in catalysis, an essential aspect of chemical synthesis, and industrial chemistry (Zhu et al., 2003).

Fluorescent Sensing Applications

The compound's derivatives have been used in the development of fluorescent probes for detecting Pd2+ ions. This signifies its utility in creating sensitive and selective sensors for environmental and analytical applications (Kumar et al., 2017).

特性

IUPAC Name |

6-ethyl-2-(naphthalene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2S.ClH/c1-2-24-10-9-16-17(12-24)27-21(18(16)19(22)25)23-20(26)15-8-7-13-5-3-4-6-14(13)11-15;/h3-8,11H,2,9-10,12H2,1H3,(H2,22,25)(H,23,26);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPUWTKVIWKPOPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC4=CC=CC=C4C=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Naphthamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

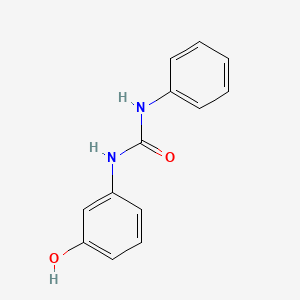

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2877996.png)

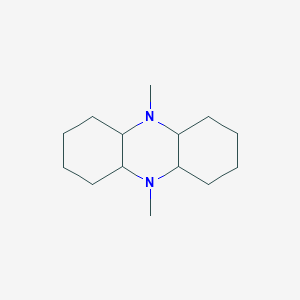

![(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzenesulfonamide](/img/structure/B2877999.png)

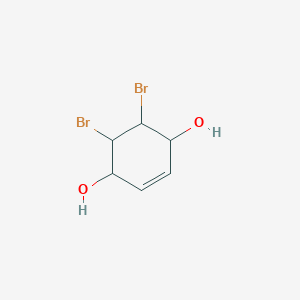

![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-propan-2-ylacetamide](/img/structure/B2878004.png)

![(Z)-2-(4-bromobenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2878010.png)

![(Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2878014.png)

![N-(3-acetylphenyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2878016.png)